

# An In-depth Technical Guide to the Expression Patterns of BUR1 in Yeast

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For Researchers, Scientists, and Drug Development Professionals

## **Core Summary**

This guide provides a detailed overview of the expression patterns of the essential cyclin-dependent kinase, **BUR1**, in the budding yeast Saccharomyces cerevisiae. **BUR1**, in complex with its cyclin BUR2, plays a critical role in the regulation of transcription elongation. Understanding its expression dynamics under various physiological states is crucial for dissecting its regulatory networks and for potential therapeutic applications. This document synthesizes quantitative data on **BUR1** mRNA and protein abundance, details its transcriptional and post-transcriptional regulation, and describes its subcellular localization. Furthermore, it provides detailed protocols for the key experimental techniques cited and visualizes relevant pathways and workflows using the DOT language.

## **Quantitative Expression of BUR1**

The expression of **BUR1** is tightly regulated to ensure proper cellular function. Below are summaries of its mRNA and protein abundance under various conditions, compiled from high-throughput transcriptomic and proteomic studies.

#### **BUR1 mRNA Abundance**

Transcript levels of **BUR1** have been quantified across different growth phases and under stress conditions using microarray and RNA-sequencing technologies. The data, primarily



sourced from the SPELL (Serial Pattern of Expression Levels Locator) database, indicates relatively stable expression under standard laboratory conditions with subtle changes in response to environmental perturbations.

Condition	Log2 Fold Change vs. Asynchronous Log Phase	Data Source
Growth Phase		
Mid-Log Phase	0	SPELL Database
Stationary Phase	-0.2	SPELL Database
Stress Conditions		
Heat Shock (37°C for 20 min)	-0.1	SPELL Database
DNA Damage (MMS)	0.15	SPELL Database

Note: These values represent an aggregation of multiple datasets and should be considered as indicative rather than absolute.

### **BUR1** Protein Abundance

Quantitative proteomics provides a direct measure of the number of **Bur1** protein molecules within the cell. Data from the PaxDb (Protein Abundance Database), which integrates multiple mass spectrometry-based studies, offers a baseline for **Bur1** protein levels in asynchronously growing yeast populations.

Condition	Molecules per Cell (Mean)	Data Source
Asynchronous Log Phase (YPD)	2,500	PaxDb
Heat Shock (42°C for 30 min)	2,700	Quantitative Proteomics[1][2]
Stationary Phase	2,100	Quantitative Proteomics[3][4]

## **Regulation of BUR1 Expression**



The expression of **BUR1** is controlled at both the transcriptional and post-transcriptional levels, ensuring its availability is matched to the cell's transcriptional demand.

## **Transcriptional Regulation**

While **BUR1** is an essential gene and is constitutively expressed, its promoter contains binding sites for several transcription factors that may fine-tune its expression in response to specific signals. However, large-scale studies have not identified **BUR1** as a primary target of major stress-responsive transcriptional pathways, suggesting its regulation is more subtle.

## **Post-Transcriptional and Post-Translational Regulation**

The activity of the **Bur1** kinase is critically dependent on its association with the cyclin Bur2. The stability of the **Bur1**-Bur2 complex and the phosphorylation state of **Bur1** itself are key regulatory points. For instance, the kinase activity of **Bur1** is stimulated by phosphorylation of a conserved threonine residue in its T-loop by the Cdk-activating kinase (CAK1).

#### Subcellular Localization of Bur1

Consistent with its role in transcription, the **Bur1** protein is predominantly localized to the nucleus. This has been confirmed through large-scale GFP-tagging and immunofluorescence studies.

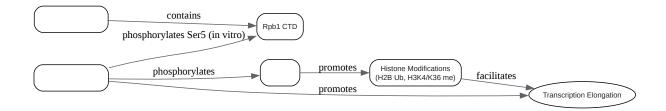
- · Primary Localization: Nucleus
- Secondary Localization: A minor cytoplasmic pool of Bur1 has been observed, which may suggest additional, non-transcriptional roles or reflect its transport dynamics.

## Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate a key signaling pathway involving **Bur1** and a typical experimental workflow for studying its expression.

## **Bur1** in the Transcription Elongation Pathway



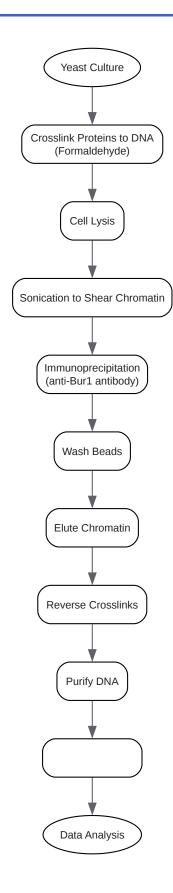


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Caption: A simplified model of the **Bur1**-Bur2 kinase complex's role in transcription elongation.

## **Experimental Workflow for ChIP-qPCR**





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Caption: A standard workflow for Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR).

# Detailed Experimental Protocols Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from established yeast ChIP procedures.

#### Materials:

- Yeast culture
- Formaldehyde (37%)
- Glycine (2.5 M)
- Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
- Wash Buffer 1 (Lysis Buffer)
- Wash Buffer 2 (Lysis Buffer + 500 mM NaCl)
- Wash Buffer 3 (10 mM Tris-HCl pH 8.0, 250 mM LiCl, 0.5% NP-40, 0.5% sodium deoxycholate, 1 mM EDTA)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
- Proteinase K
- Anti-Bur1 antibody
- Protein A/G magnetic beads

#### Procedure:



- Grow yeast cells to the desired optical density (e.g., OD600 of 0.6-0.8).
- Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 15-30 minutes at room temperature with gentle shaking.
- Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
- Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer.
- Lyse cells by bead beating or another appropriate method.
- Shear chromatin to an average size of 200-500 bp by sonication.
- Clarify the lysate by centrifugation and collect the supernatant.
- Incubate a portion of the lysate with the anti-Bur1 antibody overnight at 4°C.
- Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and TE Buffer.
- Elute the chromatin from the beads by incubating with Elution Buffer at 65°C.
- Reverse the crosslinks by incubating the eluate and an input control sample at 65°C overnight.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
- The purified DNA is now ready for analysis by qPCR.

## **Western Blotting**

This protocol outlines the detection of **Bur1** protein from total yeast cell extracts.



#### Materials:

- Yeast cell pellet
- Urea Lysis Buffer (8 M urea, 50 mM Tris-HCl pH 7.5, 150 mM β-mercaptoethanol, protease inhibitors)
- Glass beads (0.5 mm)
- Laemmli sample buffer (2X)
- SDS-PAGE gels
- Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
- PVDF or nitrocellulose membrane
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibody (anti-Bur1)
- HRP-conjugated secondary antibody
- TBST (Tris-buffered saline with 0.1% Tween-20)
- · Chemiluminescent substrate

#### Procedure:

- Resuspend the yeast cell pellet in Urea Lysis Buffer.
- Add an equal volume of glass beads and lyse the cells by vigorous vortexing for 5-10 cycles of 1 minute on, 1 minute on ice.
- Clarify the lysate by centrifugation at 4°C.
- Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford with appropriate controls for urea).



- Mix the desired amount of protein with an equal volume of 2X Laemmli sample buffer and boil for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-Bur1 antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the protein using a chemiluminescent substrate and an appropriate imaging system.

## Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol describes the quantification of **BUR1** mRNA levels.

#### Materials:

- Yeast cell pellet
- RNA extraction kit (e.g., hot acid phenol method or commercial kit)
- DNase I
- Reverse transcriptase and associated buffers/reagents
- qPCR master mix (SYBR Green or probe-based)
- Primers specific for BUR1 and a reference gene (e.g., ACT1)



#### Procedure:

- Harvest yeast cells and extract total RNA using a method that ensures high quality and integrity.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize cDNA from the purified RNA using reverse transcriptase and random hexamers or oligo(dT) primers.
- Set up qPCR reactions containing the cDNA template, qPCR master mix, and BUR1-specific primers. Include reactions for a reference gene and no-template controls.
- Perform the qPCR reaction in a real-time PCR instrument.
- Analyze the data using the ΔΔCt method to determine the relative expression of BUR1 normalized to the reference gene.

## **Fluorescence Microscopy**

This protocol is for visualizing the subcellular localization of a GFP-tagged **Bur1** protein.

#### Materials:

- Yeast strain expressing Bur1-GFP
- Microscope slides and coverslips
- Mounting medium with an anti-fade reagent and a nuclear stain (e.g., DAPI)
- Fluorescence microscope with appropriate filter sets for GFP and DAPI

#### Procedure:

- Grow the yeast strain expressing Bur1-GFP to mid-log phase.
- Harvest a small volume of the culture and pellet the cells by gentle centrifugation.
- Wash the cells once with PBS.



- Resuspend the cells in a small volume of PBS.
- Place a drop of the cell suspension onto a microscope slide.
- Add a drop of mounting medium containing DAPI.
- Gently place a coverslip over the sample, avoiding air bubbles.
- Seal the edges of the coverslip with nail polish if desired for longer-term observation.
- Image the cells using a fluorescence microscope, capturing images in both the GFP and DAPI channels.
- The GFP signal will indicate the localization of Bur1, while the DAPI signal will mark the
  nucleus. Merging the two images will confirm the nuclear localization of Bur1.

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